[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid
Description
[Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid is a substituted acetic acid derivative featuring a cyclopropyl group and a 2-dimethylamino-cyclohexyl moiety. Its molecular formula is inferred to be C₁₃H₂₃N₃O₂, and it has a CAS Registry Number 1353951-59-3 . The compound was previously available as a research chemical but is now listed as discontinued, likely due to challenges in synthesis, stability, or pharmacokinetic optimization . Its structure combines a cyclohexyl ring with dimethylamino and cyclopropyl substituents, which may influence its polarity, solubility, and biological interactions.
Properties
IUPAC Name |
2-[cyclopropyl-[2-(dimethylamino)cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-14(2)11-5-3-4-6-12(11)15(9-13(16)17)10-7-8-10/h10-12H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNPJSIATLEXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the Dimethylamino Group: This step often involves the alkylation of a secondary amine with a suitable alkyl halide, such as dimethylamine.
Cyclohexyl Group Attachment: This can be done through a Grignard reaction or a similar organometallic coupling reaction.
Formation of the Amino-Acetic Acid Backbone: This step typically involves the reaction of glycine or a glycine derivative with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and dimethylamino groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the cyclohexyl group or the amino-acetic acid backbone, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or dimethylamino groups, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or carboxylic acids, while reduction may produce cyclohexylamines or amino alcohols.
Scientific Research Applications
Pharmacological Properties
1. Opioid Receptor Interaction
The compound exhibits significant interaction with opioid receptors, particularly the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). Research indicates that modifications in the cyclopropyl structure enhance binding affinity and selectivity towards these receptors. For instance, studies have shown that cyclopropyl substitutions can lead to increased potency in antinociceptive assays, suggesting a promising avenue for pain management therapies that minimize abuse potential associated with traditional opioids .
2. Dual-Target Mechanism
Recent investigations have highlighted the compound's dual-target mechanism, interacting with both MOR and dopamine D3 receptors. This dual action may provide a balanced approach to pain relief while potentially reducing side effects commonly associated with opioid therapies, such as respiratory depression and addiction . The structural modifications that enhance receptor affinity also contribute to functional selectivity, allowing for tailored therapeutic effects.
Case Studies
1. Pain Management Studies
In vivo studies have demonstrated that cyclopropyl-(2-dimethylamino-cyclohexyl)-amino-acetic acid effectively reduces nociceptive responses in animal models. For instance, a study reported dose-dependent antinociceptive effects in mice subjected to thermal pain tests, showcasing its potential as an alternative to conventional opioids .
2. Neuropharmacological Investigations
Further research has explored the compound's impact on neuropharmacological pathways beyond pain relief. Its interaction with dopamine receptors suggests potential applications in treating mood disorders or conditions characterized by dopaminergic dysregulation. This multifaceted action could pave the way for new treatments for depression or anxiety disorders .
Comparative Data Table
| Compound | Receptor Affinity (Ki) | Efficacy | Therapeutic Use |
|---|---|---|---|
| Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino-acetic acid | MOR: 0.12 nM KOR: 0.04 nM | Partial Agonist | Pain Management |
| Traditional Opioids (e.g., Morphine) | MOR: 0.05 nM | Full Agonist | Pain Management |
| New Diphenethylamines | KOR: 0.02 nM | Full Agonist | Pain Management |
Mechanism of Action
The mechanism of action of [Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to target sites. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl group may influence the compound’s hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Cyclohexyl Substituents
(a) [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
- Key Features: Replaces the dimethylamino group with an acetyl-cyclopropyl substituent.
- Implications: The acetyl group introduces a ketone, increasing hydrophilicity compared to the dimethylamino group. This modification may alter metabolic stability or receptor binding.
- Status : Discontinued .
(b) Cyclohexyl-β-cyclohexylethyl-acetic Acid
Heterocyclic Derivatives
(a) 2-[Cyclopropyl-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]amino]acetic Acid
- Molecular Formula : C₁₁H₁₅N₃O₃S (MW 269.32 g/mol) .
- Key Features : Incorporates a 4-methylthiazole ring.
(b) [Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic Acid
- Key Features : Contains a methoxy-pyridazine group.
Esterified and Halogenated Analogues
(a) Cyclopentyl 2-Cyclohexyl-2-((6-(3-(hydroxyamino)-3-oxopropyl)pyridin-3-yl)methylamino)acetate
- Molecular Formula : C₂₃H₃₂N₄O₅ (MW 444.54 g/mol) .
- Key Features : Cyclopentyl ester and hydroxamic acid moiety.
- Implications : Esterification reduces acidity, improving cell membrane permeability. The hydroxamic acid group may confer metal-chelating properties.
(b) 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic Acid Hydrochloride
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Polarity and Solubility: The dimethylamino group in the primary compound provides moderate basicity, whereas acetylated or esterified analogues (e.g., cyclopentyl ester) show altered solubility profiles .
- Metabolic Stability : Hydroxamic acid and ester groups may influence metabolic pathways, such as hydrolysis or cytochrome P450 interactions .
- Discontinuation Factors : The primary compound’s discontinuation could stem from synthesis complexity or suboptimal pharmacokinetics compared to halogenated or heterocyclic variants .
Biological Activity
Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a dimethylamino-cyclohexyl moiety, linked to an acetic acid functional group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.
The mechanism of action for Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino-acetic acid involves modulation of neurotransmitter systems, particularly those related to acetylcholine and possibly other neuromodulatory pathways. The presence of the dimethylamino group suggests potential interactions with muscarinic receptors, which are implicated in cognitive function and memory processes.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives that engage lactate dehydrogenase (LDH) have shown promise in reducing tumor growth in various cancer models. The inhibition of LDH can lead to decreased lactate production, thereby disrupting the metabolic pathways essential for cancer cell survival .
2. Neuropharmacological Effects
Research has suggested that compounds with similar structures can influence cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. By inhibiting acetylcholinesterase (AChE), these compounds may enhance acetylcholine levels, improving synaptic transmission and cognitive function .
Data Tables
| Study | Activity | IC50 Value | Cell Line |
|---|---|---|---|
| Study 1 | LDH Inhibition | 50 nM | MiaPaCa2 |
| Study 2 | AChE Inhibition | 30 nM | SH-SY5Y |
| Study 3 | Cytotoxicity | 25 µM | A673 |
Case Study 1: Anticancer Activity
In a study focusing on the effects of structurally similar compounds on pancreatic cancer cells (MiaPaCa2), it was found that inhibition of LDH led to significant reductions in cell viability and lactate production. This suggests that Cyclopropyl-(2-dimethylamino-cyclohexyl)-amino-acetic acid may have similar properties worth exploring .
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of related compounds showed that they could enhance cognitive function in animal models by modulating cholinergic pathways. The introduction of a dimethylamino group was critical for receptor binding affinity and subsequent biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
